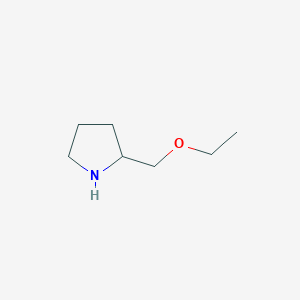

2-(Ethoxymethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(ethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXBWKFANYNBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610409 | |

| Record name | 2-(Ethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883538-81-6 | |

| Record name | 2-(Ethoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chiral Pool Synthesis of (S)-2-(Ethoxymethyl)pyrrolidine from L-Proline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Ethoxymethyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and asymmetric synthesis, frequently incorporated into pharmacologically active molecules. This in-depth technical guide details a robust and efficient four-step synthesis of (S)-2-(ethoxymethyl)pyrrolidine, commencing from the readily available and inexpensive chiral pool precursor, L-proline. The described pathway leverages standard, high-yielding transformations including amine protection, carboxylic acid reduction, Williamson ether synthesis, and final deprotection. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as a practical resource for chemists engaged in the synthesis of complex chiral molecules.

Strategic Rationale: The Utility of L-Proline in Chiral Pool Synthesis

The chiral pool comprises enantiomerically pure natural products that serve as economical starting materials for complex stereoselective syntheses. L-proline, a naturally occurring amino acid, is an exemplary chiral pool precursor for several strategic reasons:

-

Inherent Chirality: L-proline possesses a defined stereocenter at the C-2 position, which can be transferred through a synthetic sequence, obviating the need for asymmetric catalysis or chiral resolution.

-

Structural Pre-formation: The pyrrolidine ring, the core scaffold of the target molecule, is already present in L-proline, significantly simplifying the synthetic strategy.[1][2]

-

Cost-Effectiveness and Availability: As a common amino acid, L-proline is widely available in high enantiomeric purity at a low cost, making it ideal for both laboratory-scale and industrial applications.[3][4]

-

Differentiated Functional Groups: The presence of a secondary amine and a carboxylic acid provides two distinct handles for selective chemical manipulation, allowing for a controlled and predictable synthetic route.[5]

This synthesis is designed around a logical sequence of protecting the more reactive amine, modifying the carboxylic acid, and finally, unmasking the amine to yield the target compound.

Overview of the Synthetic Pathway

The transformation from L-proline to (S)-2-(ethoxymethyl)pyrrolidine is accomplished in four primary steps. The workflow is designed to be linear and robust, with each intermediate being readily purified.

Caption: Synthetic workflow from L-Proline to the target molecule.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key procedural choices. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: N-Protection of L-Proline to Yield N-Boc-L-Proline

-

Causality: The secondary amine of proline is a nucleophile and would interfere with the subsequent reduction step. Protecting it as a tert-butoxycarbonyl (Boc) carbamate masks its nucleophilicity. The Boc group is chosen for its stability under the basic and reductive conditions of the next steps and its reliable removal under acidic conditions.[6]

Protocol:

-

Setup: To a 500 mL round-bottom flask, add L-proline (11.5 g, 100 mmol) and 200 mL of a 1:1 mixture of dioxane and water. Stir until the proline is fully dissolved.

-

Basification: Cool the solution to 0 °C in an ice bath. Add sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water dropwise, maintaining the temperature below 10 °C.

-

Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) in 50 mL of dioxane. Add this solution to the reaction mixture dropwise over 30 minutes at 0 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) for the disappearance of L-proline.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove unreacted (Boc)₂O.

-

Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl). A white precipitate may form. Extract the product into ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Reduction to (S)-N-Boc-2-(hydroxymethyl)pyrrolidine (N-Boc-L-Prolinol)

-

Causality: The carboxylic acid must be reduced to a primary alcohol to provide the site for ether formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing the Boc-protected amino acid to the corresponding alcohol, N-Boc-L-prolinol.[2]

Protocol:

-

Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (5.7 g, 150 mmol) and 200 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Dissolve N-Boc-L-proline (21.5 g, 100 mmol) in 150 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 1 hour. Vigorous gas evolution will be observed initially.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise: 5.7 mL of water, 5.7 mL of 15% aqueous NaOH, and finally 17.1 mL of water. A granular white precipitate of aluminum salts will form.

-

Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (silica gel, eluting with a gradient of 30-50% ethyl acetate in hexanes) to yield N-Boc-L-prolinol as a colorless oil or low-melting solid.[7]

Step 3: O-Ethylation via Williamson Ether Synthesis

-

Causality: The Williamson ether synthesis is a classic and reliable method for forming ethers.[8] The alcohol (N-Boc-L-prolinol) is deprotonated with a strong, non-nucleophilic base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an ethylating agent (ethyl iodide) in an Sₙ2 reaction to form the desired ether.[9][10]

Protocol:

-

Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Add 150 mL of anhydrous THF.

-

Alcohol Addition: Dissolve N-Boc-L-prolinol (10.1 g, 50 mmol) in 50 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature; gas evolution should cease.

-

Alkylating Agent Addition: Add ethyl iodide (EtI) (6.0 mL, 75 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction to 0 °C and quench carefully by the slow addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Add 100 mL of water and extract the product with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to obtain (S)-N-Boc-2-(ethoxymethyl)pyrrolidine.

Step 4: N-Deprotection to (S)-2-(Ethoxymethyl)pyrrolidine

-

Causality: The final step is the removal of the Boc protecting group to liberate the secondary amine. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, as the byproducts (isobutylene and CO₂) are volatile and easily removed.[11][12]

Protocol:

-

Setup: Dissolve (S)-N-Boc-2-(ethoxymethyl)pyrrolidine (9.2 g, 40 mmol) in 80 mL of dichloromethane (DCM) in a 250 mL round-bottom flask and cool to 0 °C.

-

Acid Addition: Add trifluoroacetic acid (TFA) (40 mL) dropwise.

-

Reaction: Stir the solution at room temperature for 2 hours. Monitor the reaction by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Basification & Extraction: Dissolve the residue in 50 mL of water and cool to 0 °C. Carefully basify the solution to pH > 12 with 6 M NaOH. Extract the free amine product into DCM (4 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate under reduced pressure (Note: the product is volatile). Further purification can be achieved by distillation under reduced pressure to yield pure (S)-2-(ethoxymethyl)pyrrolidine.

Data Summary

The following table summarizes representative data for the synthesis. Actual yields may vary based on experimental conditions and scale.

| Step | Compound Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Characterization Notes |

| 1 | N-Boc-L-Proline | 215.25 | >95% | White solid. NMR consistent with structure. |

| 2 | (S)-N-Boc-2-(hydroxymethyl)pyrrolidine | 201.26 | 85-90% | Colorless oil or low-melting solid. [α]D typically ~ -48° (c=1.3, CHCl₃). |

| 3 | (S)-N-Boc-2-(ethoxymethyl)pyrrolidine | 229.32 | 80-88% | Colorless oil. Appearance of ethyl group signals in NMR (~1.2 ppm triplet, ~3.5 ppm quartet). |

| 4 | (S)-2-(Ethoxymethyl)pyrrolidine | 129.20 | 85-92% | Colorless, volatile liquid. Disappearance of Boc group signal in NMR. Mass spec confirms M+H⁺. |

Conclusion

This guide outlines a reliable and scalable chiral pool synthesis for (S)-2-(ethoxymethyl)pyrrolidine starting from L-proline. The four-step sequence employs well-established and high-yielding reactions, providing a practical pathway for obtaining this valuable chiral building block. The detailed protocols and mechanistic rationale offer researchers a solid foundation for executing this synthesis with confidence and adapting it for the creation of analogous structures.

References

- BenchChem. (2025). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.

-

Soloshonok, V. A., & Izawa, K. (Eds.). (2017). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Reviews, 117(17), 11346–11427. [Link]

-

Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

-

Avenoza, A., Cativiela, C., París, M., & Peregrina, J. M. (1991). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry, 56(19), 5676–5681. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. Williamson Synthesis. [Link]

-

Reddy, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451–24456. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Suganuma, S., et al. (2018). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem, 10(18), 4058-4062. [Link]

-

ResearchGate. (n.d.). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid.... [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Suganuma, S., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Chemistry Letters, 46(7), 982-984. [Link]

-

ResearchGate. (2016). Deprotection of different N-Boc-compounds. [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Spino, C., & Granger, M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 118, 132845. [Link]

-

Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(13), 5142–5153. [Link]

-

Reddy, K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24451-24456. [Link]

-

Knowles, R. R., & Arnold, F. H. (2016). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 351(6279), 1292–1296. [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

-

Magrioti, V., et al. (2010). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 15(1), 360–375. [Link]

-

Bobko, A. A., et al. (2021). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 26(3), 682. [Link]

-

MDPI. (2022). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. [Link]

-

MDPI. (2021). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. [Link]

-

ResearchGate. (2022). PdPb-Catalyzed Decarboxylation of Proline to Pyrrolidine: Highly Selective Formation of a Biobased Amine in Water. [Link]

-

AAPPTec. Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Resolution of Racemic 2-(Ethoxymethyl)pyrrolidine

Abstract

The enantiomers of 2-(ethoxymethyl)pyrrolidine represent crucial building blocks in modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a wide array of pharmacologically active agents.[1] Their stereochemistry often dictates biological activity, making the efficient separation of racemic mixtures a critical endeavor for drug development professionals. This guide provides a comprehensive overview of the principles and practices for the resolution of racemic this compound. It moves beyond a simple recitation of protocols to delve into the underlying mechanistic principles, offering field-proven insights into classical chemical resolution, enzymatic methods, and chromatographic separations. Detailed experimental workflows, comparative data, and visual process diagrams are presented to equip researchers with the knowledge to select and optimize a resolution strategy tailored to their specific needs, ensuring the highest standards of scientific integrity and practical applicability.

Introduction: The Strategic Importance of Chiral this compound

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its conformational flexibility and ability to engage in key biological interactions.[1][2] When substituted at the 2-position, a stereocenter is created, leading to enantiomeric pairs that can exhibit vastly different pharmacological and toxicological profiles. The (S)-enantiomer of 2-(substituted)pyrrolidines, for instance, is a key structural motif in various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1][3]

While asymmetric synthesis offers a direct route to a single enantiomer, resolution of a racemic mixture often provides a more practical and cost-effective approach, particularly during initial discovery phases or when scaling up a process. This compound, with its combination of a basic nitrogen and an ether linkage, presents unique opportunities and challenges for resolution. The choice of method depends on factors such as desired purity (enantiomeric excess, or e.e.), required scale, economic constraints, and available equipment.

This guide will explore the three primary strategies for resolving racemic this compound:

-

Classical Chemical Resolution: Diastereomeric salt formation with a chiral resolving agent.

-

Enzymatic Resolution: Selective transformation of one enantiomer by a biocatalyst.

-

Chiral Chromatography: Physical separation of enantiomers on a chiral stationary phase.

Classical Chemical Resolution via Diastereomeric Salt Formation

This method remains a cornerstone of industrial-scale chiral separations due to its robustness and scalability. The principle lies in the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

The Underlying Principle: From Racemate to Separable Diastereomers

The core of this technique is the acid-base reaction between the racemic this compound (a base) and a chiral resolving agent (an acid).

-

(R,S)-2-(ethoxymethyl)pyrrolidine + (R)-Chiral Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

The resulting products are diastereomers. The difference in their three-dimensional structures leads to distinct crystal lattice energies, which in turn results in differential solubility in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomeric salt can be induced to crystallize preferentially, leaving the other enriched in the mother liquor.

Workflow for Classical Resolution

Caption: Workflow for Classical Chemical Resolution.

Selecting the Resolving Agent and Solvent

The success of a classical resolution hinges on the "lock-and-key" interaction between the amine and the chiral acid, which dictates the stability and solubility of the resulting diastereomeric salts.

-

Common Chiral Acids: Tartaric acid, mandelic acid, and camphorsulfonic acid are frequently employed. For this compound, derivatives of tartaric acid and mandelic acid have proven effective. The choice is often empirical, requiring screening of several candidates.

-

Solvent System: The solvent must provide a significant solubility differential between the two diastereomeric salts. Alcohols (ethanol, isopropanol), ketones (acetone), and their mixtures with water are common starting points. The ideal solvent will allow for high recovery of the desired diastereomer in high purity after a minimal number of crystallization steps.

Detailed Experimental Protocol: Resolution with (2R,3R)-Di-O-benzoyl-tartaric Acid

This protocol is a representative example and may require optimization.

-

Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in ethanol (5-10 volumes) in a reaction vessel equipped with a stirrer and a thermometer.

-

In a separate vessel, dissolve (2R,3R)-Di-O-benzoyl-tartaric acid (DBTA) (0.5 eq) in the same solvent. Note: Using 0.5 eq of the resolving agent is a common strategy to maximize the yield of one diastereomeric salt.

-

Slowly add the DBTA solution to the amine solution with stirring. An exothermic reaction may be observed.

-

Heat the mixture gently to ensure complete dissolution (e.g., 50-60 °C).

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature over several hours. Spontaneous crystallization may occur. If not, seeding with a small crystal of the desired diastereomeric salt can be beneficial.

-

Further cool the mixture in an ice bath (0-5 °C) for 1-2 hours to maximize crystal formation.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

-

-

Liberation of the Free Amine:

-

Suspend the crystalline salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or MTBE) and an aqueous base (e.g., 1-2 M NaOH).

-

Stir vigorously until all solids have dissolved and the two phases are clear.

-

Separate the organic layer. Extract the aqueous layer with two additional portions of the organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Purity Analysis:

-

Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

-

If the desired e.e. is not achieved, the salt can be recrystallized from a suitable solvent before the liberation step.

-

Data Presentation: Comparison of Resolving Agents

| Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Typical Yield (%) | Typical e.e. (%) |

| (2R,3R)-Di-O-benzoyl-tartaric Acid | Ethanol | 2:1 | 35-45 | >98 |

| (R)-Mandelic Acid | Isopropanol | 1:1 | 30-40 | >95 |

| (1S)-(+)-10-Camphorsulfonic Acid | Acetone | 1:1 | 25-35 | >90 |

Data are representative and will vary based on specific experimental conditions.

Enzymatic Kinetic Resolution

Enzymatic methods offer exceptional selectivity under mild reaction conditions. A kinetic resolution involves an enzyme that selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. For amines, lipases are commonly used to catalyze enantioselective N-acylation.

Principle of Enzymatic Kinetic Resolution

The enzyme's chiral active site preferentially binds one enantiomer, facilitating its acylation at a much higher rate than the other.

-

(R,S)-Amine + Acyl Donor --(Lipase)--> (R)-Amide + (S)-Amine (unreacted)

The reaction is stopped at or near 50% conversion. At this point, the mixture contains the acylated product (one enantiomer) and the unreacted starting material (the other enantiomer). These two compounds have different chemical properties (amide vs. amine) and can be easily separated by standard methods like extraction or chromatography.

Workflow for Enzymatic Resolution

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of 2-(Ethoxymethyl)pyrrolidine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure and its presence in numerous FDA-approved drugs.[1][2] The conformational landscape of substituted pyrrolidines is a critical determinant of their biological activity, governing how these molecules interact with their protein targets. This guide provides an in-depth technical overview of the conformational analysis of 2-(ethoxymethyl)pyrrolidine derivatives, a class of compounds with significant potential in drug discovery. We will explore the fundamental principles of pyrrolidine ring pucker, the influence of the 2-(ethoxymethyl) substituent, and the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to elucidate the conformational preferences of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive rational drug design.

The Significance of Conformation in this compound Scaffolds

The non-planar nature of the five-membered pyrrolidine ring allows it to adopt a range of puckered conformations, most commonly described as envelope (E) and twist (T) forms.[2] This conformational flexibility, or "pseudorotation," is not random; it is heavily influenced by the nature and position of substituents on the ring.[2] For this compound derivatives, the interplay between the ring pucker and the orientation of the flexible ethoxymethyl side chain creates a complex conformational landscape.

Understanding this landscape is paramount for several reasons:

-

Target Engagement: The specific three-dimensional arrangement of the pyrrolidine ring and its substituents dictates the molecule's ability to fit into a protein's binding pocket. A subtle change in conformation can dramatically alter binding affinity and, consequently, biological activity.

-

Pharmacokinetic Properties: Molecular shape influences properties such as membrane permeability and metabolic stability. Controlling conformation can be a strategy to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Intellectual Property: Novel conformational insights can lead to the development of new chemical entities with distinct properties, strengthening intellectual property positions.

The 2-position of the pyrrolidine ring is a common point of substitution in drug candidates.[2] The ethoxymethyl group, with its ether linkage and terminal ethyl group, introduces additional degrees of rotational freedom, making a thorough conformational analysis essential for predicting and optimizing molecular behavior.

The Pyrrolidine Ring: A Primer on Pseudorotation

The five-membered pyrrolidine ring is not flat. To relieve torsional strain, the ring puckers out of plane. The two most common puckered conformations are the envelope (E) , where one atom is out of the plane of the other four, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

The specific conformation is often described by the phase angle of pseudorotation (P), which ranges from 0° to 360°. Different values of P correspond to different envelope and twist conformations. For pyrrolidine itself, the barrier to interconversion between these conformations is low, leading to a dynamic equilibrium in solution. However, substitution significantly alters the energy landscape, favoring certain puckered forms over others.

For proline, a well-studied pyrrolidine derivative, substituents at the C4 position are known to control the ring's pucker, favoring either a Cγ-exo or Cγ-endo conformation.[2] Similarly, a substituent at the C2 position, as in our case, will create a preference for specific ring conformations to minimize steric and electronic repulsions.

An Integrated Approach to Conformational Analysis

A robust conformational analysis relies on the synergy between experimental and computational techniques. No single method provides a complete picture; instead, they offer complementary insights into the solid-state, solution-phase, and theoretical energetic landscapes of the molecule.

Caption: Integrated workflow for conformational analysis.

X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[3][4] This technique yields precise bond lengths, bond angles, and torsion angles, offering a high-resolution view of a single, low-energy conformation.

Causality Behind the Choice: While the solid-state conformation may not be the only one present in solution, it represents a stable, low-energy state. This information is invaluable for:

-

Validating Computational Models: The crystal structure serves as a benchmark for assessing the accuracy of computational methods.

-

Understanding Packing Forces: Crystal packing can influence conformation, providing insights into intermolecular interactions.

-

Structure-Based Drug Design: The crystal structure of a ligand bound to its target protein is the gold standard for understanding binding modes.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

The output will provide a detailed 3D model of the molecule, including the specific pucker of the pyrrolidine ring and the torsion angles of the ethoxymethyl side chain.

NMR Spectroscopy: Unveiling the Solution-State Dynamics

In the biologically relevant solution phase, molecules are often in a dynamic equilibrium between multiple conformations. NMR spectroscopy is a powerful tool for characterizing these equilibria.[5][6][7] The key NMR parameters for conformational analysis are:

-

Chemical Shifts (δ): The chemical shift of a proton is sensitive to its local electronic environment, which is influenced by the molecular conformation.

-

Vicinal Coupling Constants (³J): The coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these couplings around the pyrrolidine ring, one can deduce the ring's pucker.

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is proportional to the inverse sixth power of the distance between two protons. The presence of an NOE between two protons indicates that they are close in space (< 5 Å), providing crucial distance restraints for structure determination.[8]

Experimental Protocol: 2D NMR for Conformational Analysis

-

Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C Spectra: Standard 1D spectra are acquired to assign the chemical shifts of all protons and carbons.

-

COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to identify scalar-coupled protons, confirming the connectivity within the molecule.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D ROESY or NOESY experiment is acquired to identify through-space correlations. For flexible molecules, ROESY is often preferred as it can distinguish between direct and spin-diffusion pathways.[8]

-

Data Analysis:

-

Vicinal coupling constants are measured from the high-resolution 1D ¹H spectrum.

-

NOE cross-peaks are integrated to provide semi-quantitative distance restraints (strong, medium, weak).[8]

-

Caption: NMR workflow for solution conformation determination.

Computational Chemistry: Exploring the Energy Landscape

Computational methods are essential for bridging the gap between the static picture from X-ray crystallography and the averaged data from NMR.[9] They allow for the exploration of the entire conformational space and the calculation of the relative energies of different conformers.

Causality Behind the Choice:

-

Energy Calculations: Quantum mechanics methods like Density Functional Theory (DFT) can accurately calculate the relative energies of different conformations, helping to identify the most stable structures.[10][11]

-

Conformational Searching: Molecular mechanics or DFT can be used to systematically search for all low-energy conformers.

-

Interpretation of NMR Data: Calculated NMR parameters (chemical shifts, coupling constants) for different conformers can be compared to experimental data to determine the conformational equilibrium in solution.[11]

Protocol: DFT-Based Conformational Analysis

-

Initial Conformer Generation: A conformational search is performed using a molecular mechanics force field to generate a set of low-energy starting structures.

-

Geometry Optimization: Each of these structures is then subjected to geometry optimization using a DFT method (e.g., B3LYP with a 6-31G** basis set).[10] This finds the nearest local energy minimum for each starting structure.

-

Frequency Calculations: Vibrational frequency calculations are performed on each optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

NMR Parameter Calculation: For the lowest energy conformers, NMR chemical shifts and coupling constants are calculated using a suitable DFT method (e.g., GIAO method).

-

Boltzmann Averaging: The calculated NMR parameters for each conformer are averaged according to their Boltzmann populations (calculated from their relative free energies) for comparison with the experimental data.

Key Conformational Features of this compound Derivatives

Based on the principles of conformational analysis and data from related systems, we can anticipate several key conformational features for this compound derivatives:

Ring Pucker: The bulky ethoxymethyl group at the C2 position will likely favor a conformation that places it in a pseudo-equatorial orientation to minimize steric hindrance. This will, in turn, influence the pucker of the pyrrolidine ring. For example, a C3-endo/C4-exo twist conformation might be favored to accommodate the substituent.

Side Chain Orientation: The ethoxymethyl side chain has two key rotatable bonds: C2-CH₂ and CH₂-O. The orientation of this side chain will be governed by a combination of steric effects and potential intramolecular interactions.

Intramolecular Hydrogen Bonding: If the pyrrolidine nitrogen is a secondary amine (N-H), there is the possibility of an intramolecular hydrogen bond between the N-H proton and the ether oxygen of the ethoxymethyl side chain. Such an interaction would significantly constrain the conformation of both the ring and the side chain, and can be detected by NMR and IR spectroscopy.[12]

Comparative Conformational Data (Illustrative)

| Parameter | Technique | Expected Observation for this compound | Rationale |

| Ring Pucker | X-ray, NMR, DFT | Preference for a specific envelope or twist conformation | Minimization of steric strain from the C2 substituent. |

| ³J(H2,H3) | NMR | Specific values (e.g., 5-9 Hz for cis, 0-4 Hz for trans) | Dihedral angle dependence according to the Karplus equation. |

| NOE (H2 to Ring H) | NMR | Specific NOEs will indicate the pseudo-axial/equatorial position of H2. | Proximity of H2 to other protons on the ring. |

| Side Chain Torsions | X-ray, DFT | Preference for specific staggered rotamers. | Minimization of torsional and steric strain. |

| N-H Chemical Shift | NMR | Downfield shift if intramolecular H-bond is present. | Deshielding of the proton involved in the hydrogen bond. |

Conclusion: From Conformation to Drug Design

The conformational analysis of this compound derivatives is a critical exercise in modern drug discovery. By integrating the high-resolution snapshot of X-ray crystallography, the dynamic solution-phase picture from NMR spectroscopy, and the energetic insights from computational chemistry, a comprehensive understanding of the molecule's conformational landscape can be achieved. This knowledge empowers medicinal chemists to make informed decisions in the design of new drug candidates, optimizing their fit for the target protein and fine-tuning their physicochemical properties. A thorough understanding of conformation is not merely an academic exercise; it is a fundamental pillar of rational, efficient, and successful drug development.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Júnior, E. N. S., et al. (2023). Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. Journal of Natural Products. [Link]

-

Sytverov, A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Nishikawa, T., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

-

Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]

-

Haq, W., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry. [Link]

-

Andrews, D. M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic Letters. [Link]

-

Vitucci, F. M., et al. (2016). A Computational and Experimental Study of the Conformers of Pyrrolidinium Ionic Liquid Cations Containing an Ethoxy Group in the Alkyl Side Chain. ResearchGate. [Link]

-

Bottino, F. A., et al. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. [Link]

-

Lobato-García, C. E., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure. [Link]

-

Demeshko, I. A., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. Sciforum. [Link]

-

Mondal, T., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences. [Link]

-

Grygorenko, O. O., et al. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry. [Link]

-

Al-Majid, A. M., et al. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX: JYU. [Link]

- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. (1983).

-

Taylor, A. M., et al. (2019). Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Journal of Chemical Information and Modeling. [Link]

-

Kudrin, P., et al. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry. [Link]

-

Demeshko, I. A., et al. (2023). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. MDPI. [Link]

-

St-Amour, R., & St-Jacques, M. (1981). The conformational properties of seven-membered heterocycles: 1,3-dioxacyclohept-5-ene and its 2-substituted derivatives. Canadian Journal of Chemistry. [Link]

-

Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology. [Link]

-

Gussakovsky, E. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Molecules. [Link]

-

Henry, S. J., et al. (2021). Computational methods for exploring protein conformations. ResearchGate. [Link]

-

D'Andrea, L. D., & Isernia, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry. [Link]

-

Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. auremn.org.br [auremn.org.br]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espace.inrs.ca [espace.inrs.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

A Methodological Guide to Determining the Thermochemical Properties of 2-(Ethoxymethyl)pyrrolidine

Abstract: 2-(Ethoxymethyl)pyrrolidine is a heterocyclic compound incorporating both ether and cyclic amine functionalities, a common structural motif in medicinal chemistry and materials science. Despite its potential utility, a comprehensive, publicly available dataset of its thermochemical properties is notably absent. These properties—including enthalpy of formation, heat capacity, and vapor pressure—are fundamental to ensuring process safety, optimizing reaction conditions, and developing accurate computational models. This guide provides a detailed framework for researchers, scientists, and drug development professionals to determine these critical parameters. It outlines both state-of-the-art computational prediction methods and established experimental protocols, offering a robust, self-validating system for generating reliable thermochemical data where none currently exists.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, and its derivatives are integral to a vast array of pharmacologically active molecules. The substituent at the 2-position, in this case, an ethoxymethyl group, significantly influences the molecule's physical and chemical behavior, including its stability, reactivity, and phase behavior. A thorough understanding of the thermochemical properties of this compound is therefore not an academic exercise, but a prerequisite for its safe and efficient application in any research or industrial setting.

Thermochemical data are crucial for:

-

Process Safety and Hazard Analysis: Predicting the potential for thermal runaway reactions and assessing the thermal stability of the compound during storage and handling.

-

Reaction Engineering: Optimizing reaction yields and selectivity by understanding the energetics of reaction pathways.

-

Computational Modeling: Providing essential parameters for molecular dynamics simulations, quantum chemical calculations, and process modeling.

-

Physical Chemistry: Characterizing intermolecular forces and phase equilibria.

Given the current gap in the literature, this whitepaper serves as a comprehensive methodological guide. It is structured to empower researchers to generate high-quality data through a combination of predictive computational chemistry and rigorous experimental validation.

Part 1: Computational Prediction of Thermochemical Properties

Before embarking on potentially resource-intensive experimental work, in silico methods provide a powerful and cost-effective means of estimating thermochemical properties. These predictions can guide experimental design and provide a theoretical baseline for comparison.

High-Accuracy Composite Methods

For gas-phase properties, high-accuracy composite methods like Gaussian-n (G4) and Complete Basis Set (CBS) theories represent the gold standard.[1][2][3] These methods systematically combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation with a complete basis set.

The G4 theory, for instance, calculates the total energy at 0 K by summing several components: the energy from a high-level CCSD(T) calculation, corrections for basis set effects, a Hartree-Fock limit extrapolation, and higher-level corrections.[1][2]

Workflow for G4 Calculation:

-

Geometry Optimization: The molecular geometry is optimized using a lower-cost but reliable method, typically the B3LYP density functional with a suitable basis set (e.g., 6-31G(2df,p)).[1]

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively higher levels of theory and larger basis sets.

-

Energy Combination: The final G4 energy is assembled according to its specific formula, which combines the energies from the various steps to extrapolate to a highly accurate value.[2][4]

Density Functional Theory (DFT)

While composite methods are highly accurate, they can be computationally expensive. Density Functional Theory (DFT) offers a practical alternative with a favorable balance of accuracy and computational cost. The choice of functional is critical for reliable thermochemical predictions.

For main-group thermochemistry and kinetics, the M06-2X functional has demonstrated excellent performance.[5][6][7][8] It is specifically parameterized to handle a wide range of chemical interactions, making it suitable for a molecule like this compound which contains multiple functional groups.

Protocol for DFT Calculation:

-

Input Structure: Generate a 3D structure of this compound.

-

Geometry Optimization and Frequency Calculation: Perform a geometry optimization and frequency calculation using the M06-2X functional with a large, flexible basis set such as 6-311+G(d,p). The absence of imaginary frequencies confirms a true energy minimum.

-

Thermochemical Analysis: From the frequency calculation output, extract the standard enthalpy (H), entropy (S), and Gibbs free energy (G).

Computational Workflow Diagram

The following diagram illustrates the logical flow for predicting thermochemical properties using computational methods.

Caption: Computational workflow for predicting gas-phase thermochemical properties.

Part 2: Experimental Determination of Thermochemical Properties

Experimental measurements are essential for validating computational predictions and for determining condensed-phase properties that are difficult to calculate accurately. A high-purity sample (>99.5%) is a prerequisite for all measurements.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy released or consumed when a compound is formed from its constituent elements in their standard states. For organic liquids, this is most accurately determined via combustion calorimetry.

Protocol for Oxygen Bomb Combustion Calorimetry:

-

Calorimeter Calibration: Calibrate the energy equivalent of the calorimeter system by combusting a certified standard reference material, such as benzoic acid.[9][10] This step is crucial for obtaining accurate results.

-

Sample Preparation: Accurately weigh a sample (typically 0.5-1.0 g) of high-purity this compound into a crucible. A known mass of a combustion aid (like mineral oil) may be used to ensure complete combustion.[9]

-

Bomb Assembly: Place the crucible in the bomb, add a small amount of distilled water to saturate the internal atmosphere, and pressurize the bomb with high-purity oxygen (typically to ~30 atm).

-

Combustion: Submerge the bomb in the calorimeter's water bath, allow the system to reach thermal equilibrium, and then ignite the sample.

-

Temperature Measurement: Record the temperature of the water bath at regular intervals before, during, and after combustion until thermal equilibrium is re-established.

-

Data Analysis: Calculate the corrected temperature rise and use the calorimeter's energy equivalent to determine the total heat released. Apply corrections for the combustion of the fuse, the combustion aid, and the formation of nitric acid from the nitrogen in the sample and residual atmospheric N2.[9][11] From this, the standard internal energy of combustion (ΔcU°) is determined, which can then be converted to the standard enthalpy of combustion (ΔcH°) and subsequently to the standard enthalpy of formation (ΔfH°).

Heat Capacity (Cp) and Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat capacity as a function of temperature and for studying phase transitions (melting, boiling).[12][13][14][15]

Protocol for DSC Measurement of Heat Capacity:

-

Instrument Calibration: Calibrate the DSC for temperature and heat flow using certified standards (e.g., indium, sapphire).[13]

-

Sample Preparation: Weigh a small sample (5-15 mg) into a hermetically sealed aluminum pan.[12] An empty, sealed pan is used as the reference.

-

Measurement Sequence: The most common method (ASTM E1269) involves a three-step process: a. Run a baseline scan with two empty pans. b. Run a scan with a sapphire standard in the sample position. c. Run a scan with the this compound sample.

-

Data Analysis: The heat flow difference between the sample run and the baseline run, compared to the heat flow difference for the sapphire standard, allows for the direct calculation of the sample's specific heat capacity (Cp) across the measured temperature range.[12]

Vapor Pressure and Enthalpy of Vaporization (ΔvapH°)

Vapor pressure data is critical for understanding volatility and is used to determine the enthalpy of vaporization. For low-volatility compounds, the Knudsen effusion method is highly suitable.[16][17][18]

Protocol for Knudsen Effusion Method:

-

Apparatus: The method uses a Knudsen cell, which is a small container with a precisely machined small orifice, placed in a high-vacuum chamber. The mass loss over time is measured by a highly sensitive microbalance.[16][17]

-

Measurement: A sample of this compound is placed in the cell, and the system is evacuated. The cell is heated to a stable, controlled temperature.

-

Mass Loss Monitoring: The rate of mass loss ( dm/dt ) through the orifice is measured. This rate is directly proportional to the vapor pressure (P) at that temperature.

-

Data Analysis: The vapor pressure is calculated using the Knudsen equation. By measuring the vapor pressure at several different temperatures, the enthalpy of vaporization (ΔvapH°) can be determined from the slope of a ln(P) vs. 1/T plot, according to the Clausius-Clapeyron equation.

Experimental Workflow Diagram

This diagram outlines the interconnected experimental procedures for determining a comprehensive set of thermochemical properties.

Caption: Workflow for the experimental determination of thermochemical properties.

Part 3: Bridging Theory and Experiment

Neither computational nor experimental methods alone provide a complete picture. The true power of this approach lies in their synergy. Computational results provide a valuable sanity check for experimental data, while experimental values are essential for anchoring theoretical models to reality.

A key link between the two is the thermodynamic cycle shown below, which relates the gas-phase enthalpy of formation (typically calculated) to the liquid-phase enthalpy of formation (typically measured).

Caption: Thermodynamic cycle relating gas, liquid, and elemental states.

This cycle provides a self-validating system. The experimentally determined enthalpy of vaporization (ΔvapH°) from vapor pressure measurements can be used to convert the computationally derived gas-phase enthalpy of formation to a predicted liquid-phase value. This prediction can then be compared directly with the value obtained from combustion calorimetry. Strong agreement between these values lends high confidence to the overall dataset.

ΔfH°(liquid, predicted) = ΔfH°(gas, calculated) - ΔvapH°(experimental)

Summary of Target Properties

The ultimate goal of this comprehensive approach is to populate a data table with high-confidence values. The following serves as a template for summarizing the key thermochemical properties for this compound.

| Property | Symbol | Predicted Value (Method) | Experimental Value (Method) | Units |

| Standard Gas-Phase Enthalpy of Formation | ΔfH°(gas, 298.15 K) | Value (G4/M06-2X) | Derived | kJ/mol |

| Standard Liquid-Phase Enthalpy of Formation | ΔfH°(liq, 298.15 K) | Derived | Value (Combustion Cal.) | kJ/mol |

| Standard Enthalpy of Vaporization | ΔvapH° | N/A | Value (Knudsen Effusion) | kJ/mol |

| Liquid-Phase Heat Capacity | Cp(liq, 298.15 K) | Value (M06-2X) | Value (DSC) | J/(mol·K) |

| Standard Entropy | S°(gas, 298.15 K) | Value (M06-2X) | N/A | J/(mol·K) |

Conclusion

While the thermochemical properties of this compound are not currently documented in readily accessible literature, they can be determined with high accuracy through a systematic and integrated approach. By combining the predictive power of modern computational chemistry with the definitive results of established experimental techniques such as combustion calorimetry, DSC, and Knudsen effusion, researchers can generate the reliable data necessary for safe handling, process optimization, and advanced molecular modeling. This guide provides the necessary theoretical grounding and practical protocols to undertake this essential characterization, ensuring scientific integrity and enabling the future application of this important chemical compound.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Retrieved from [Link]

-

Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]

-

PubChem. (n.d.). 2-[2-(2-Nitrophenyl)ethoxymethyl]pyrrolidine. Retrieved from [Link]

-

Zipse, H. (n.d.). G4 theory - improving on G3X. Group of Prof. Hendrik Zipse. Retrieved from [Link]

-

Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. CDC Stacks. Retrieved from [Link]

-

Harshman, A. R. (2007). Vapor Pressure of Low Volatile Chemicals from a Knudsen Effusion Technique. University of South Florida Scholar Commons. Retrieved from [Link]

-

Rossini, F. D. (Ed.). (1956). Experimental Thermochemistry: Measurement of Heats of Reaction. Interscience Publishers, Inc. Retrieved from [Link]

-

ASTM International. (2018). ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Retrieved from [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. (Link available via ResearchGate: [Link])

-

PubChem. (n.d.). 2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Good, W. D. (1970). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. Journal of Chemical & Engineering Data, 15(1), 150-151. Retrieved from [Link]

-

Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]

-

Thomas, L. C. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. Polymers, 15(19), 3939. Retrieved from [Link]

-

Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of Chemical Physics, 126(8), 084108. Retrieved from [Link]

-

Rausch, M. H., et al. (2019). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. Review of Scientific Instruments, 90(5), 055106. Retrieved from [Link]

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 Suite of Density Functionals for Main Group Thermochemistry, Thermochemical Kinetics, Noncovalent Interactions, Excited States, and Transition Elements: Two New Functionals and Systematic Testing of Four M06-Class Functionals and 12 Other Functionals. Theoretical Chemistry Accounts, 120, 215-241. Retrieved from [Link]

-

Swinburne Commons. (2017, March 14). Thermochemistry (Chemistry Laboratory Previews) [Video]. YouTube. Retrieved from [Link]

-

Harshman, A. R. (2007). Development of a Method to Determine Vapor Pressure Data of Low Volatile Chemicals from a Knudsen Effusion Technique. University of South Florida. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Ghiasi, R. (2009). Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. Journal of Chemical Theory and Computation, 5(5), 1256-1262. Retrieved from [Link]

-

Harreus, A. L., et al. (n.d.). 2-Pyrrolidone: Properties and Uses. Scribd. Retrieved from [Link]

-

Bryantsev, V. S., et al. (2009). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 113(18), 5399-5409. Retrieved from [Link]

-

Simmie, J. M., & Somers, K. P. (2018). Gaussian 4 Theory. In High-Accuracy Thermochemistry (pp. 1-24). Jenny Stanford Publishing. (Link available via ResearchGate: [Link])

-

Wang, Y., et al. (2018). Revised M06 density functional for main-group and transition-metal chemistry. Proceedings of the National Academy of Sciences, 115(41), 10257-10262. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Santos, L. M. N. B. F., et al. (2009). Development and test of a new Knudsen effusion apparatus for the measurement of low vapour pressures. The Journal of Chemical Thermodynamics, 41(9), 1031-1037. (Link available via ResearchGate: [Link])

-

Chemistry LibreTexts. (2024). 1: Thermochemistry (Experiment). Retrieved from [Link]

- C.A.A. van Boeckel, et al. (1980). Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.

-

Wikipedia. (n.d.). Quantum chemistry composite methods. Retrieved from [Link]

-

Guan, M., et al. (2018). Improving the Accuracy and Reliability of M06-2X using Atom-Centered Potentials for Non-Covalent Interactions. University of British Columbia. Retrieved from [Link]

-

Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Retrieved from [Link]

-

Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. University of Pennsylvania. Retrieved from [Link]

-

Lyon, R. E., & Walters, R. N. (2014). A critical review of the methods and applications of microscale combustion calorimetry for material flammability assessment. Polymers for Advanced Technologies, 25(6), 613-625. (Link available via ResearchGate: [Link])

Sources

- 1. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. comp.chem.umn.edu [comp.chem.umn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. open.library.ubc.ca [open.library.ubc.ca]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. toc.library.ethz.ch [toc.library.ethz.ch]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. mdpi.com [mdpi.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 16. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 17. pubs.aip.org [pubs.aip.org]

- 18. digitalcommons.usf.edu [digitalcommons.usf.edu]

Quantum Chemical Calculations for 2-(Ethoxymethyl)pyrrolidine: A Technical Guide for Drug Discovery

This guide provides an in-depth technical exploration of quantum chemical calculations applied to 2-(ethoxymethyl)pyrrolidine, a chiral molecule of significant interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the design of numerous biologically active compounds, and understanding its electronic and structural properties at a quantum level is paramount for rational drug design and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain deeper insights into the behavior of such molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, flexible nature allows it to present substituents in a well-defined three-dimensional arrangement, which is often crucial for specific interactions with biological targets.[1] this compound, with its chiral center at the C2 position and an ether linkage, possesses a unique combination of structural and electronic features that make it a valuable building block in the synthesis of novel therapeutic agents.

The chirality of this compound is of particular importance. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[4] Computational methods provide a powerful tool for investigating the properties of individual enantiomers and their potential interactions with chiral biological environments, such as protein binding sites.

Quantum chemical calculations offer a route to understanding the intrinsic properties of this compound, such as its molecular geometry, electronic structure, and spectroscopic characteristics. This knowledge can inform the design of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Theoretical Foundations: A Scientist's Rationale for Method Selection

The choice of computational methodology is a critical step that dictates the accuracy and feasibility of the study. For a molecule like this compound, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium-sized organic molecules.[5][6][7] DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to traditional wave function-based methods, which deal with the much more complex many-electron wave function.

For our study of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and well-validated choice. It combines the strengths of both Hartree-Fock theory and DFT, providing a good description of both exchange and correlation effects. Studies on similar pyrrolidine derivatives have successfully employed the B3LYP functional to investigate their electronic properties.[5]

Basis Sets: The Building Blocks of Molecular Orbitals

The accuracy of a DFT calculation is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals of the molecule. For a molecule containing C, N, O, and H atoms, the 6-31G(d,p) basis set offers a good compromise between accuracy and computational cost. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds and lone pairs.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

Caption: A generalized workflow for quantum chemical calculations on this compound.

Step 1: Molecular Structure Preparation

-

2D Sketching: Begin by drawing the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch). Ensure the correct stereochemistry (R or S) is specified at the chiral center.

-

3D Conversion: Convert the 2D sketch into an initial 3D structure. Most chemical drawing software have built-in tools for this.

Step 2: Geometry Optimization

The initial 3D structure is not necessarily at its lowest energy conformation. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-31G(d,p).

-

Input: The 3D coordinates of the initial structure.

-

Output: The optimized 3D coordinates and the corresponding electronic energy.

Step 3: Frequency Calculation

A frequency calculation is essential to confirm that the optimized geometry is a true minimum and not a saddle point (a transition state).

-

Software: Same as geometry optimization.

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-31G(d,p).

-

Input: The optimized 3D coordinates.

-

Output: Vibrational frequencies. A true minimum will have no imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the energy.

Step 4: Predicting Spectroscopic Properties

Once a stable minimum energy structure is confirmed, its spectroscopic properties can be predicted.

-

NMR Spectroscopy:

-

Method: GIAO (Gauge-Including Atomic Orbital) method within a DFT framework.[5][6]

-

Input: The optimized geometry.

-

Output: Absolute shielding tensors for each nucleus. These can be converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

-

-

IR Spectroscopy:

-

Method: The frequencies and intensities from the frequency calculation directly correspond to the predicted IR spectrum.

-

Output: A list of vibrational frequencies and their corresponding IR intensities.

-

Analysis and Visualization of Results

The output from quantum chemical calculations provides a wealth of information that requires careful analysis and visualization to extract meaningful insights.

Molecular Orbitals: The Frontiers of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

These orbitals can be visualized as 3D surfaces using software like GaussView or Avogadro.

Caption: A conceptual representation of HOMO and LUMO surfaces.

Electrostatic Potential (ESP) Map: A Guide to Intermolecular Interactions

The electrostatic potential (ESP) map is a powerful tool for understanding how a molecule will interact with other molecules. It is a 3D representation of the electrostatic potential on the electron density surface.

-

Red Regions (Negative ESP): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These regions are attractive to electrophiles.

-

Blue Regions (Positive ESP): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms. These regions are attractive to nucleophiles.

The ESP map provides valuable insights into potential hydrogen bonding sites and other non-covalent interactions that are crucial for drug-receptor binding.

Caption: A conceptual visualization of an Electrostatic Potential (ESP) map.

Predicted vs. Experimental Spectra: The Validation Step

Table 1: Predicted Spectroscopic Data for this compound

| Property | Calculated Value |

| ¹H NMR (ppm) | |

| H on C2 | Predicted Shift |

| Methylene H's (ethoxy) | Predicted Shift |

| Methyl H's (ethoxy) | Predicted Shift |

| Pyrrolidine Ring H's | Predicted Shifts |

| ¹³C NMR (ppm) | |

| C2 | Predicted Shift |

| Ethoxy C's | Predicted Shifts |

| Pyrrolidine Ring C's | Predicted Shifts |

| Key IR Frequencies (cm⁻¹) | |

| C-H stretch (alkane) | Predicted Frequency |

| C-O stretch (ether) | Predicted Frequency |

| N-H stretch | Predicted Frequency |

Note: The actual values would be populated from the output of the quantum chemical calculations.

This comparison, even with analogues, provides a valuable check on the chosen computational methodology and lends confidence to the predictions made for the target molecule.

Interpretation and Application in Drug Discovery

The insights gained from quantum chemical calculations on this compound can be directly applied to the drug discovery process:

-

Pharmacophore Modeling: The 3D arrangement of functional groups and the electronic properties revealed by the ESP map can be used to develop or refine pharmacophore models for a particular biological target.

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of analogues of this compound, researchers can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new compounds.

-

Lead Optimization: Understanding the molecule's reactivity and potential interaction sites can guide the chemical modification of a lead compound to improve its binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

-

Understanding Chirality: The distinct electronic and structural properties of the R and S enantiomers can be elucidated, providing a rational basis for their differential biological activities.

Conclusion: The Power of In Silico Chemistry

Quantum chemical calculations provide an indispensable tool for the modern drug discovery professional. By applying robust theoretical methods like DFT, we can gain a deep and nuanced understanding of the properties of key molecular scaffolds like this compound. This knowledge, when integrated with experimental data and medicinal chemistry expertise, can significantly accelerate the design and development of novel and effective therapeutics. This guide has provided a comprehensive framework for undertaking such studies, emphasizing the importance of a well-reasoned methodology and a thorough analysis of the results.

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 5(4), 459-464.

- Angene Chemical. (2024). 2-(Ethoxymethyl)

- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.

- McConnell, O. J., Bach, A. C., Balibar, C. J., Corbett, M., Gange, D. M., Gillespie, P., ... & Powner, T. H. (2005). Unique insights afforded to us by computational chemistry. Advanced Science News.

-

PubChem. (n.d.). 2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

-

Angene Chemical. (2024). This compound. Retrieved from [Link]

- Fisher Scientific. (2015).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

LookChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(15), 3463.

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

- ResearchGate. (2020).

- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.